molecular formula C27H19BrN2O2S B11268145 Benzyl {[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate

Benzyl {[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate

Cat. No.: B11268145
M. Wt: 515.4 g/mol
InChI Key: GHPLPOGOUWPUED-UHFFFAOYSA-N
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Description

BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl group, a cyano group, and a phenylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridinyl Group: The pyridinyl group can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a bromine-containing reagent.

    Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Attachment of the Benzyl Group: The benzyl group is attached through a benzylation reaction using benzyl chloride or a similar reagent.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a precursor for biologically active compounds.

Medicine

In medicine, BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
  • BENZYL 2-{[4-(4-FLUOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
  • BENZYL 2-{[4-(4-METHOXYPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE

Uniqueness

The uniqueness of BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups. The presence of the bromophenyl group, in particular, imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C27H19BrN2O2S

Molecular Weight

515.4 g/mol

IUPAC Name

benzyl 2-[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C27H19BrN2O2S/c28-22-13-11-20(12-14-22)23-15-25(21-9-5-2-6-10-21)30-27(24(23)16-29)33-18-26(31)32-17-19-7-3-1-4-8-19/h1-15H,17-18H2

InChI Key

GHPLPOGOUWPUED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C#N

Origin of Product

United States

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